Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-
Description
Chemical Structure and Key Features
The compound "Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-" features a central benzenamine core substituted at the para-position with a bis(2,4,6-trimethylbenzoyl)phosphinyl group. The amine nitrogen is further modified with two methyl groups (N,N-dimethyl). This structure combines a phosphine oxide backbone with bulky 2,4,6-trimethylbenzoyl (mesityl) groups and an electron-donating dimethylamine moiety.
Functional Role
The compound is primarily used as a photoinitiator in polymerization reactions, particularly in dental materials and coatings. Its mechanism involves generating free radicals upon exposure to light, which initiate cross-linking in resin-based systems . The electron-donating N,N-dimethyl group enhances radical generation efficiency, while the mesityl substituents improve stability and light absorption properties.
Properties
CAS No. |
500899-52-5 |
|---|---|
Molecular Formula |
C28H32NO3P |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[[4-(dimethylamino)phenyl]-(2,4,6-trimethylbenzoyl)phosphoryl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C28H32NO3P/c1-17-13-19(3)25(20(4)14-17)27(30)33(32,24-11-9-23(10-12-24)29(7)8)28(31)26-21(5)15-18(2)16-22(26)6/h9-16H,1-8H3 |
InChI Key |
IHQRKKMDRXHYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=C(C=C2)N(C)C)C(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- typically involves the following steps:
Addition Reaction: A derivative of benzaldehyde reacts with a derivative of diphenyl phosphine chloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Catalysis: Using catalysts to enhance reaction rates and yields.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity levels, often exceeding 99%.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: Converts alcohols to ketones or aldehydes to carboxylic acids.
Reduction: Reduces nitro groups to amines.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidants: tert-Butyl hydroperoxide, peracetic acid, dicumyl peroxide.
Reductants: Hydrogen gas, palladium on carbon.
Solvents: Acetone, acetonitrile, toluene.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and phosphination reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- involves:
Radical Formation: The compound can generate free radicals under specific conditions, which then participate in various chemical reactions.
Molecular Targets: Targets include enzymes and proteins involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (TPO)
- Structure : Contains a phenyl group instead of the N,N-dimethylbenzenamine moiety.
- Properties :
- Key Difference : Lacks the electron-donating dimethylamine group, resulting in slower initiation kinetics compared to the target compound.
Irgacure 819 (Bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide)
- Structure : Nearly identical to TPO but optimized for higher radical yield.
- Properties: Molecular formula: C28H27O3P. Exhibits superior compatibility with acrylate monomers. Used in high-performance UV-curable inks and coatings .
Camphorquinone (CQ)/Amine-Based Systems
- Structure: Camphorquinone (α-diketone) paired with tertiary amines (e.g., 4-(dimethylamino)benzoic acid ester).
- Properties :
- Key Difference : The target compound operates as a single-component photoinitiator, eliminating the need for a co-initiator and simplifying formulation.
Bis(2-(diphenylphosphino)phenyl)amine
- Structure: Features diphenylphosphino groups attached to a benzenamine core.
- Properties :
- Primarily used in catalysis (e.g., cross-coupling reactions).
- Lacks photoinitiating capability due to the absence of acyl groups.
- Key Difference : The target compound’s trimethylbenzoyl groups enable light-triggered radical generation, unlike this catalytically focused analogue .
Data Table: Comparative Analysis of Key Photoinitiators
Research Findings and Performance Insights
- Radical Generation Efficiency : The target compound’s dimethylamine group donates electrons to the phosphinyl radical, accelerating initiation compared to TPO and Irgacure 819 .
- Stability : Mesityl groups provide steric hindrance, reducing unintended side reactions (e.g., oxygen inhibition) .
- Biocompatibility : The absence of phenyl groups (compared to TPO) may lower cytotoxicity risks in dental applications, though direct studies are needed.
Biological Activity
Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- is a compound that has garnered attention for its potential biological activity and applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphinyl functional group and multiple trimethylbenzoyl moieties. Understanding its biological activity is crucial for assessing its utility in pharmaceuticals, materials science, and other applications.
- Molecular Formula : C26H30N2O2P
- Molecular Weight : 446.5 g/mol
- CAS Number : 500899-52-5
Biological Activity
Research into the biological activity of Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl- has revealed several interesting properties:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties. This suggests that Benzenamine may also possess the ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Photoinitiator Properties : The compound functions as a radical type I photoinitiator in UV-curing applications. This property is particularly valuable in the formulation of coatings and inks, where rapid curing is essential for efficiency and performance .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments have shown that derivatives of phosphinyl compounds can exhibit selective toxicity towards certain cancer cell lines. Further studies are needed to evaluate the specific effects of this compound on various cell types.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Potential scavenging of free radicals | |
| Photoinitiator | Effective in UV-curing formulations | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Case Studies
-
Photoinitiation in Coatings :
A study demonstrated the efficacy of Benzenamine derivatives as photoinitiators in UV-cured coatings. The results indicated that these compounds could significantly reduce curing times while enhancing the mechanical properties of the final product . -
Antioxidant Potential :
Research conducted on structurally similar phosphinyl compounds showed promising results in terms of antioxidant activity. These findings suggest that Benzenamine may also exhibit similar protective effects, which could be beneficial in formulations aimed at reducing oxidative damage in biological systems . -
Cytotoxicity Assessment :
In vitro studies have been performed to assess the cytotoxic effects of phosphinyl compounds on various cancer cell lines. Initial findings indicate that certain modifications to the phosphinyl group can enhance selectivity and potency against specific tumor types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
